

An In-Depth Technical Guide to the Discovery and Origin of (-)-Pyridoxatin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pyridoxatin is a naturally occurring pyridone derivative with a range of biological activities, including free-radical scavenging, anticancer, and matrix metalloproteinase-2 (MMP-2) inhibitory effects. First isolated from a strain of the fungus Acremonium sp. in 1991, its unique structure and potent bioactivities have made it a subject of interest in the field of drug discovery. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to (-)-Pyridoxatin. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative data, and a visualization of the putative signaling pathway it modulates.

Discovery and Origin

(-)-Pyridoxatin was first discovered and isolated by Teshima and colleagues in 1991 from the culture broth of an Acremonium species, designated as strain BX86[1][2]. The producing organism is a fungus, highlighting the rich chemical diversity found in microbial sources[2][3][4] [5][6]. The discovery was the result of a screening program aimed at identifying novel free radical scavengers from microbial origins[1][2].

Physicochemical Properties and Structure Elucidation



The structure of **(-)-Pyridoxatin** was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1][7][8][9][10][11].

Table 1: Physicochemical Properties of (-)-Pyridoxatin

Property	Value	Reference
Molecular Formula	C15H21NO3	[2][12]
Molecular Weight	263.33 g/mol	[12]
Appearance	Solid	[12]
Solubility	Soluble in DMSO and Methanol	[12]
IUPAC Name	3-[(1S,2R,4S,6R)-2-ethenyl- 4,6-dimethylcyclohexyl]-1,4- dihydroxypyridin-2-one	[2]

Spectroscopic Data

Table 2: ¹³C NMR Spectral Data of (-)-Pyridoxatin (in CD₃OD)



Chemical Shift (ppm)	Assignment
170.4	C=O
150.2	C-O
142.9	=CH
139.1	С-ОН
114.7	=CH ₂
104.9	C-C=O
45.2	СН
41.8	СН
36.1	CH ₂
33.5	СН
32.9	СН
29.0	СНз
22.1	СНз
19.9	СНз

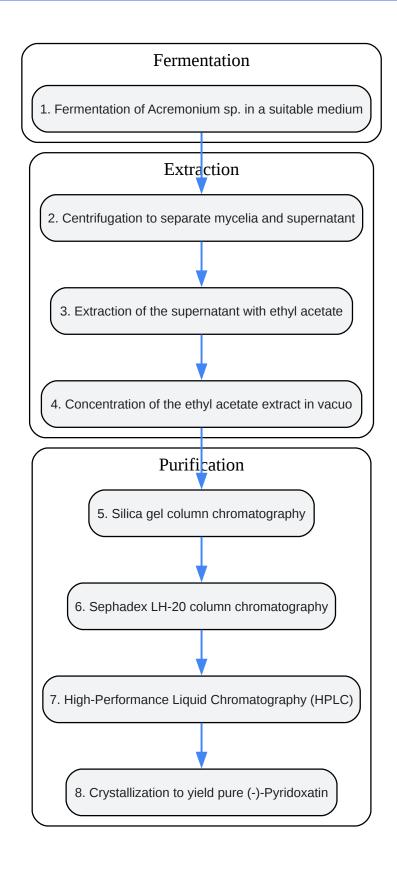
Data sourced from SpectraBase[7]. Note: Specific assignments for all carbons require detailed 2D NMR analysis which is not publicly available.

Experimental Protocols Isolation of (-)-Pyridoxatin from Acremonium sp.

The following is a generalized protocol based on the original discovery paper by Teshima et al. (1991)[1][2].

Workflow for the Isolation of (-)-Pyridoxatin





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Caption: A stepwise workflow for the isolation and purification of (-)-Pyridoxatin.



- Fermentation: The Acremonium sp. is cultured in a suitable liquid medium at room temperature with shaking for several days to allow for the production of secondary metabolites, including (-)-Pyridoxatin.
- Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an organic solvent such as ethyl acetate.
- Purification: The combined organic extracts are concentrated under reduced pressure. The
 resulting crude extract is subjected to a series of chromatographic separations, typically
 starting with silica gel column chromatography, followed by Sephadex LH-20 column
 chromatography, and finally purified by high-performance liquid chromatography (HPLC) to
 yield pure (-)-Pyridoxatin.

Biological Activity Assays

This protocol is a standard method for assessing the free radical scavenging activity of a compound[13][14][15][16].

- Prepare a stock solution of (-)-Pyridoxatin in a suitable solvent (e.g., methanol).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- In a 96-well plate, add various concentrations of the (-)-Pyridoxatin solution.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of scavenging activity using the formula: % Scavenging =
 [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH
 solution without the sample, and A_sample is the absorbance of the DPPH solution with the
 sample.

This assay measures the metabolic activity of cells as an indicator of cell viability[15][16][17].



- Seed cancer cells (e.g., HeLa, SKOV-3) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **(-)-Pyridoxatin** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 540 and 570 nm.
- The cell viability is expressed as a percentage of the control (untreated cells).

Biological Activities and Quantitative Data

(-)-Pyridoxatin exhibits a range of biological activities, with quantitative data available for its antioxidant, antifungal, cytotoxic, and enzyme inhibitory effects[12].

Table 3: Summary of Biological Activities of (-)-Pyridoxatin

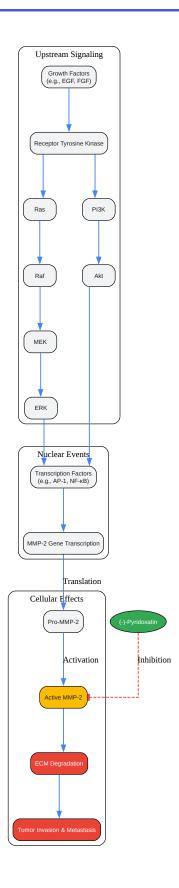
Activity	Assay	Result (IC ₅₀ / EC ₅₀ / MIC)	Reference
Antioxidant	Inhibition of TBARS production	0.55 μg/mL	[12]
AAPH-induced hemolysis in rat erythrocytes	1.95 μg/mL	[12]	
Antifungal	Activity against Candida albicans	1.64 μg/mL (MIC)	[12]
Cytotoxicity	Panel of 21 cancer cell lines	0.10 - 7.04 μg/mL (EC ₅₀)	[12]
Enzyme Inhibition	Gelatinase A (MMP-2)	15.2 μM (IC50)	[12]



Putative Signaling Pathway Modulation

(-)-Pyridoxatin has been identified as an inhibitor of Matrix Metalloproteinase-2 (MMP-2)[2] [12]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). The dysregulation of MMP-2 is implicated in various pathological processes, including tumor invasion and metastasis[18][19][20][21][22]. The expression and activity of MMP-2 are regulated by complex signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. It is hypothesized that (-)-Pyridoxatin may exert its anticancer effects, at least in part, by inhibiting MMP-2 activity, thereby preventing ECM degradation and subsequent cell invasion.





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Caption: Putative inhibitory effect of (-)-Pyridoxatin on the MMP-2 signaling pathway.



Conclusion

(-)-Pyridoxatin, a fungal metabolite from Acremonium sp., represents a promising natural product with a multifaceted biological profile. Its discovery as a potent free radical scavenger has led to the elucidation of its anticancer and enzyme inhibitory activities. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular mechanisms of action and its potential therapeutic applications is warranted.

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